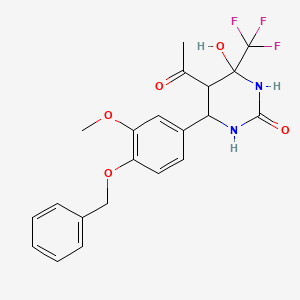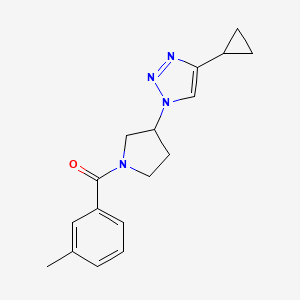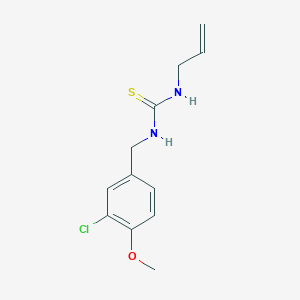
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Condensation Reaction: : Initially, a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl acetoacetate forms an intermediate chalcone.
Cyclization: : This intermediate undergoes cyclization in the presence of guanidine hydrochloride and sodium ethoxide, leading to the formation of the pyrimidine ring.
Substitution: : Lastly, introduction of the trifluoromethyl group through electrophilic fluorination using reagents like Selectfluor finishes the synthesis.
Industrial Production Methods
Scaling up the production of 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves optimising the above synthesis steps, focusing on yield and purity, while ensuring cost-effectiveness and compliance with industrial safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can be oxidized to form quinones and other oxidation products using agents like potassium permanganate.
Reduction: : Catalytic hydrogenation can reduce the acetyl and benzyloxy groups, often in the presence of Pd/C catalyst.
Substitution: : Halogenation, nitration, or sulfonation can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: : Bromine for halogenation, sulfuric acid for nitration, chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: : Phenolic compounds, quinones.
Reduction: : Dealkylated derivatives.
Substitution: : Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a building block in synthesizing more complex molecules.
Investigated for its reactivity and mechanism in various organic reactions.
Biology and Medicine
Potential inhibitor for enzymes involved in disease pathways.
Studied for its anti-inflammatory and anticancer properties.
Application in designing new drugs due to its unique trifluoromethyl group which often enhances biological activity.
Industry
Utilized in material science for developing new polymers and resins.
Potential use in agrochemicals for pest control and crop protection.
Mécanisme D'action
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects primarily through the inhibition of specific enzymes. Its trifluoromethyl group enhances its ability to bind to active sites of enzymes, disrupting normal function. The compound can also interact with DNA and proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-acetyl-6-(4-hydroxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: : Similar structure but lacks the benzyloxy group, affecting its overall reactivity and biological activity.
5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-methylpyrimidin-2(1H)-one: : Similar but without the trifluoromethyl group, leading to different pharmacokinetics and potency.
Uniqueness
What sets 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one apart is the trifluoromethyl group. This feature enhances the lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for drug development and scientific research.
Propriétés
IUPAC Name |
5-acetyl-4-hydroxy-6-(3-methoxy-4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c1-12(27)17-18(25-19(28)26-20(17,29)21(22,23)24)14-8-9-15(16(10-14)30-2)31-11-13-6-4-3-5-7-13/h3-10,17-18,29H,11H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMWIKGKRCHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2865276.png)


![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2865279.png)
![N-[(2-methoxyphenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2865282.png)





![2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2865293.png)

![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)
